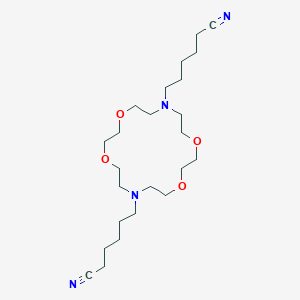![molecular formula C18H24O9 B12569760 Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate CAS No. 175972-06-2](/img/structure/B12569760.png)
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is a chemical compound known for its unique structure and versatile applications. It consists of a cyclohexane ring substituted with three oxirane (epoxide) groups and three carboxylate groups. This compound is often used in the synthesis of advanced materials and as a curing agent in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexane-1,2,4-tricarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of materials.
Biology: Employed in the synthesis of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized as a curing agent in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate involves the reactivity of its epoxide and carboxylate groups. The epoxide groups can undergo ring-opening reactions with nucleophiles, leading to the formation of new chemical bonds. The carboxylate groups can participate in various chemical transformations, contributing to the compound’s versatility in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris[(oxiran-2-yl)methyl] benzene-1,3,5-tricarboxylate
- Tris[(oxiran-2-yl)methyl] propane-1,2,3-tricarboxylate
Uniqueness
Tris[(oxiran-2-yl)methyl] cyclohexane-1,2,4-tricarboxylate is unique due to its cyclohexane core, which provides enhanced stability and rigidity compared to similar compounds with benzene or propane cores. This structural difference can lead to variations in reactivity and application potential, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
175972-06-2 |
|---|---|
Molekularformel |
C18H24O9 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
tris(oxiran-2-ylmethyl) cyclohexane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H24O9/c19-16(25-7-11-4-22-11)10-1-2-14(17(20)26-8-12-5-23-12)15(3-10)18(21)27-9-13-6-24-13/h10-15H,1-9H2 |
InChI-Schlüssel |
PMXJJOGDMJFFJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(CC1C(=O)OCC2CO2)C(=O)OCC3CO3)C(=O)OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


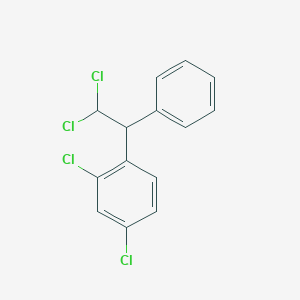

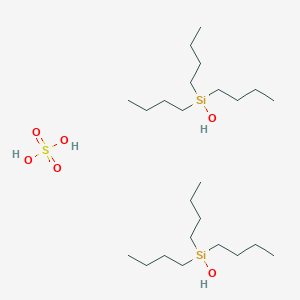
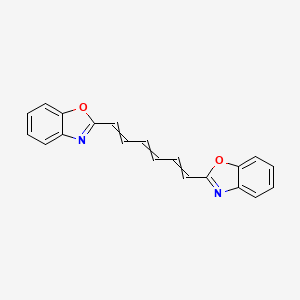
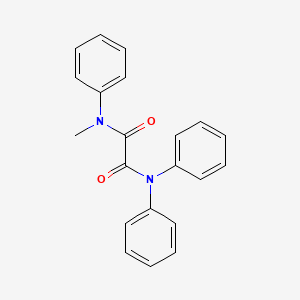
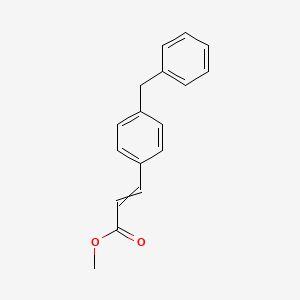
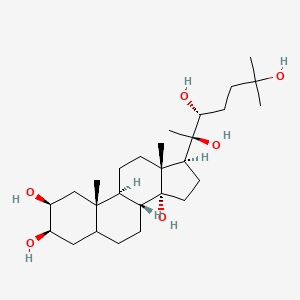
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)

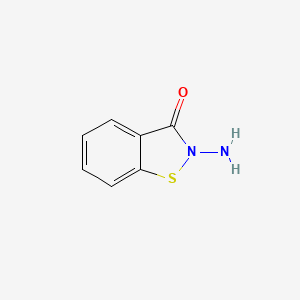
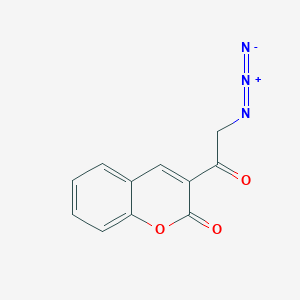
![2-Pyridinecarboxamide, 6,6',6''-[nitrilotris(methylene)]tris[N,N-diethyl-](/img/structure/B12569750.png)
